N-[2-(4-bromobenzoyl)-1-benzofuran-3-yl]-2-methylbenzamide
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Overview
Description
N-[2-(4-bromobenzoyl)-1-benzofuran-3-yl]-2-methylbenzamide is an organic compound that features a benzofuran core substituted with a bromobenzoyl group and a methylbenzamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for higher yields and purity. This can include the use of advanced purification techniques such as recrystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-bromobenzoyl)-1-benzofuran-3-yl]-2-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert carbonyl groups to alcohols.
Substitution: The bromine atom in the 4-bromobenzoyl group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide or thiourea .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of substituted benzofuran derivatives .
Scientific Research Applications
N-[2-(4-bromobenzoyl)-1-benzofuran-3-yl]-2-methylbenzamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of N-[2-(4-bromobenzoyl)-1-benzofuran-3-yl]-2-methylbenzamide involves the inhibition of specific enzymes and signaling pathways. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are enzymes involved in the production of inflammatory mediators . This inhibition leads to a reduction in inflammation and other related biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(4-Bromobenzoyl)ethyl]isopropylaminium chloride
- N-[2-(4-Bromobenzoyl)-1-benzofuran-3-yl]-4-isobutoxybenzamide
Uniqueness
N-[2-(4-bromobenzoyl)-1-benzofuran-3-yl]-2-methylbenzamide is unique due to its specific substitution pattern on the benzofuran core, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and potency in various applications, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C23H16BrNO3 |
---|---|
Molecular Weight |
434.3 g/mol |
IUPAC Name |
N-[2-(4-bromobenzoyl)-1-benzofuran-3-yl]-2-methylbenzamide |
InChI |
InChI=1S/C23H16BrNO3/c1-14-6-2-3-7-17(14)23(27)25-20-18-8-4-5-9-19(18)28-22(20)21(26)15-10-12-16(24)13-11-15/h2-13H,1H3,(H,25,27) |
InChI Key |
LZBROGGQTAXZGY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC2=C(OC3=CC=CC=C32)C(=O)C4=CC=C(C=C4)Br |
Origin of Product |
United States |
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